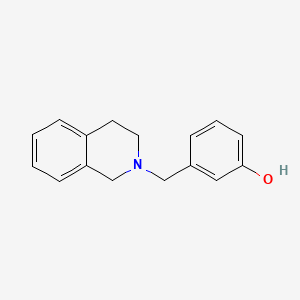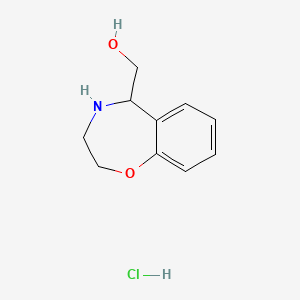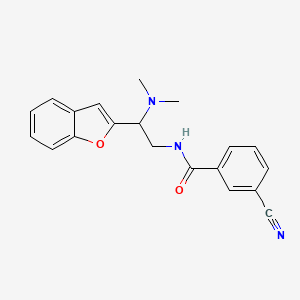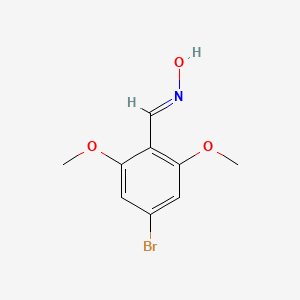
(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxime esters, such as “(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
Synthesis Analysis
Oxime esters can be synthesized using a visible-light-mediated three-component reaction . Aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters are used as substrates in this three-component reaction, and eosin Y is used as a crucial photocatalyst for the reaction . This methodology will be a promising approach to synthesize useful oxime esters in a single step .Molecular Structure Analysis
Oxime derivatives show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond with an average energy of 57 kcal mol−1 in comparison with the normal σ C–X (X = C, N, O) bonds .Chemical Reactions Analysis
Oxime esters have been found to be useful in various chemical reactions. They are used as internal oxidants and precursors in cyclization reactions . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .Physical And Chemical Properties Analysis
Oxime esters have about 3 characteristic bands with wave numbers measuring 3600 (O-H), 945 (N-O), and 1665 (C=N) in the infrared spectrum . The aliphatic group of oximes is more resistant to the process of hydrolysis than the analogous hydrazones .Scientific Research Applications
Medical Science Applications
Oxime derivatives, such as the compound , have found extensive applications in medical science . They are often used in the development of new drugs and therapeutic agents due to their unique chemical properties.
Catalysis
Oxime compounds play a pivotal role in catalysis . They can act as catalysts themselves or form complexes with other catalysts to enhance their performance in various chemical reactions.
Organic Functional Group Transformations
The oxime functional group is often involved in organic functional group transformations . This makes them valuable in the synthesis of complex organic compounds, including pharmaceuticals and polymers.
Analyte Recognition
Oxime derivatives can be used in the recognition of essential and toxic analytes . This makes them useful in analytical chemistry, particularly in the development of sensors and assays.
Crystal Engineering
In the field of crystal engineering, oxime derivatives can influence the growth and structure of crystals . This can be useful in the design and synthesis of materials with specific properties.
Coordination Chemistry
The coordination chemistry of oxime derivatives has been thoroughly explored . They can form complexes with a variety of metals, leading to compounds with interesting and useful properties.
Agriculture
Oxime derivatives have applications in agriculture, particularly in the area of crop protection .
Heterocycle Formation
Oxime esters, a type of oxime derivative, have been used as building blocks for the formation of heterocycles . These heterocyclic compounds have a wide range of applications, including in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Future Directions
properties
IUPAC Name |
(NE)-N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-3-6(10)4-9(14-2)7(8)5-11-12/h3-5,12H,1-2H3/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSLKCCDMFPHNQ-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=NO)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1/C=N/O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)benzo[f]chromen-3-imine](/img/structure/B2476068.png)
![1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2476069.png)
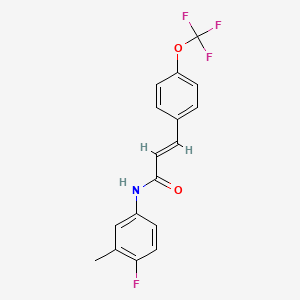

![3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2476075.png)
![N-(4-ethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2476077.png)
![N-cyclohexyl-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476078.png)
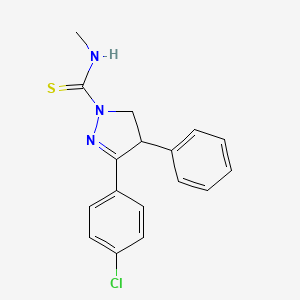
![(E)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2476081.png)
![3-(4-ethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2476082.png)

